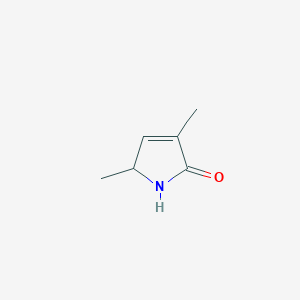
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl and diphenyl groups attached to the piperidine ring, along with a hydrochloride salt form. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride typically involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction is carried out in ethanol as a solvent under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diphenylpiperidin-4-one: Lacks the ethyl group, resulting in different chemical properties.
3-Methyl-2,6-diphenylpiperidin-4-one: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.
1-Methyl-3,5-bis-(4-methyl-benzylidene)-piperidin-4-one: A more complex derivative with additional substituents, exhibiting distinct pharmacological properties.
Uniqueness
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride is unique due to the presence of both ethyl and diphenyl groups, which confer specific steric and electronic effects. These effects influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
40328-67-4 |
|---|---|
Molekularformel |
C19H22ClNO |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
3-ethyl-2,6-diphenylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C19H21NO.ClH/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15;/h3-12,16-17,19-20H,2,13H2,1H3;1H |
InChI-Schlüssel |
POYBTYJAUMRNEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)

![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)


![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)


![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)

![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)

